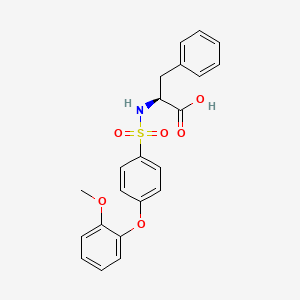
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine is a complex organic compound characterized by the presence of a sulfonyl group attached to a phenylalanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with 4-bromophenylsulfonyl chloride to form the intermediate 4-(2-methoxyphenoxy)phenylsulfonyl chloride. This intermediate is then reacted with L-phenylalanine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a phenol derivative, while reduction of the sulfonyl group results in a sulfide.
科学的研究の応用
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the phenylalanine moiety can mimic natural substrates, allowing the compound to bind to receptors and influence signaling pathways.
類似化合物との比較
Similar Compounds
Phenyl sulfonylacetophenone: Another sulfonyl-containing compound with applications in organic synthesis.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: A compound with similar structural features and potential therapeutic applications.
Uniqueness
((4-(2-Methoxyphenoxy)phenyl)sulfonyl)-L-phenylalanine is unique due to its combination of a sulfonyl group and an amino acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
特性
分子式 |
C22H21NO6S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC名 |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H21NO6S/c1-28-20-9-5-6-10-21(20)29-17-11-13-18(14-12-17)30(26,27)23-19(22(24)25)15-16-7-3-2-4-8-16/h2-14,19,23H,15H2,1H3,(H,24,25)/t19-/m0/s1 |
InChIキー |
QLZUSWOYKLPEGM-IBGZPJMESA-N |
異性体SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















